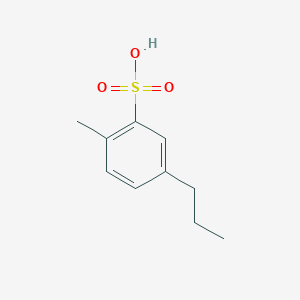
2-Methyl-5-propylbenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-propylbenzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It features a benzene ring substituted with a methyl group at the second position, a propyl group at the fifth position, and a sulfonic acid group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-propylbenzene-1-sulfonic acid typically involves the sulfonation of 2-Methyl-5-propylbenzene. The process can be carried out using fuming sulfuric acid (oleum) or sulfur trioxide in the presence of a catalyst. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to avoid side reactions and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-propylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic substitution: The sulfonic acid group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution reactions.
Nucleophilic substitution: The sulfonic acid group can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the sulfonic acid group.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., FeCl3) can be used.
Nucleophilic substitution: Strong nucleophiles such as hydroxide ions or amines can replace the sulfonic acid group.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Electrophilic substitution: Halogenated derivatives of this compound.
Nucleophilic substitution: Substituted benzene derivatives with different functional groups replacing the sulfonic acid group.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Reduced products such as alcohols or alkanes.
Scientific Research Applications
2-Methyl-5-propylbenzene-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-propylbenzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound can also act as a catalyst or inhibitor in biochemical pathways, depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
Benzene-1-sulfonic acid: Lacks the methyl and propyl substituents, making it less hydrophobic and less sterically hindered.
2-Methylbenzene-1-sulfonic acid: Lacks the propyl group, resulting in different chemical and physical properties.
5-Propylbenzene-1-sulfonic acid: Lacks the methyl group, affecting its reactivity and interactions.
Uniqueness
2-Methyl-5-propylbenzene-1-sulfonic acid is unique due to the presence of both methyl and propyl groups, which influence its solubility, reactivity, and interactions with other molecules. These substituents can enhance its hydrophobicity and steric effects, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
92639-78-6 |
|---|---|
Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
2-methyl-5-propylbenzenesulfonic acid |
InChI |
InChI=1S/C10H14O3S/c1-3-4-9-6-5-8(2)10(7-9)14(11,12)13/h5-7H,3-4H2,1-2H3,(H,11,12,13) |
InChI Key |
SBHYZHSAXKIQLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


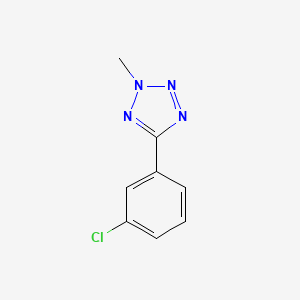
![(6E)-4-Chloro-6-{[(1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14355157.png)
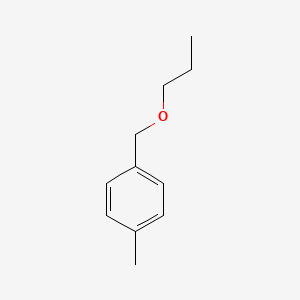
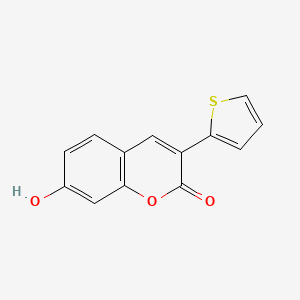
![N-[2-(Pentafluorophenoxy)phenyl]acetamide](/img/structure/B14355176.png)
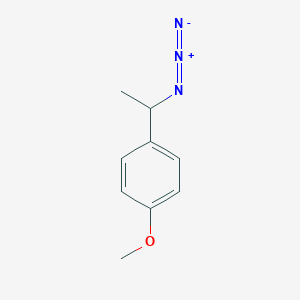
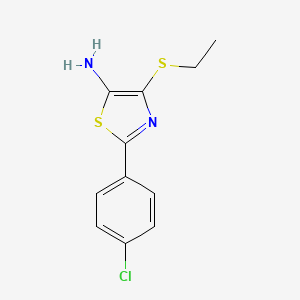
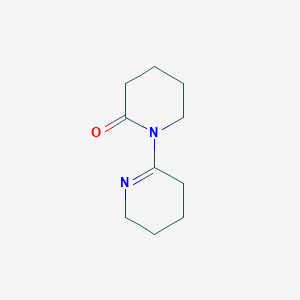
![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide](/img/structure/B14355200.png)


![3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid](/img/structure/B14355208.png)

![2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione](/img/structure/B14355223.png)
